2-Propylbenzimidazole
Overview
Description
2-Propylbenzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where a propyl group is substituted at the second position of the benzimidazole ring. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
2-Propylbenzimidazole, also known as 2-Propyl-1H-benzimidazole, is a derivative of benzimidazole . Benzimidazole compounds have been found to target Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in organisms like Salmonella typhimurium . The substitution pattern around the nucleus of benzimidazoles, such as the linker group and substitution at N-1, C-2, C-5, and C-6 positions, have been found to contribute significantly to their anticancer activity .
Mode of Action
Benzimidazole is known to be a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . These properties may influence the interaction of this compound with its targets.
Biochemical Pathways
Benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally occurring nucleotides .
Pharmacokinetics
Benzimidazole compounds are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities .
Action Environment
The chemical structure of this compound suggests that it is a stable compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylbenzimidazole typically involves the cyclization of n-butyric acid with o-phenylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by using specific catalysts and reaction conditions to enhance yield and purity. The process often involves the use of hydrophobic media and solid acids to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or halogen groups to the benzimidazole ring .
Scientific Research Applications
2-Propylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents, particularly in the treatment of infections and cancer.
Comparison with Similar Compounds
2-Propylbenzimidazole can be compared with other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 2-Ethylbenzimidazole
Uniqueness:
- This compound : Known for its higher steric hindrance, which can affect its adsorption properties and reactivity.
- 2-Methylbenzimidazole : Exhibits better inhibition efficiency in corrosion studies but has lower steric hindrance compared to this compound.
- 2-Ethylbenzimidazole : Shows intermediate properties between 2-Methylbenzimidazole and this compound .
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-propyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJZPQLNMVEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203108 | |
Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-29-2 | |
Record name | 2-Propyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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